molecular formula C17H17Cl2N3O2 B15287631 8-Hydroxyamoxapin; 8-Hydroxyamoxapine

8-Hydroxyamoxapin; 8-Hydroxyamoxapine

Cat. No.: B15287631
M. Wt: 366.2 g/mol
InChI Key: HBUNTSOFFDSNOS-UHFFFAOYSA-N
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Preparation Methods

The preparation of 8-Hydroxy Amoxapine involves synthetic routes that typically include the hydroxylation of amoxapine. The specific reaction conditions and industrial production methods are not widely documented in public literature. it is known that high-performance liquid chromatography with ultraviolet detection (HPLC-UV) is used to quantify and analyze the compound .

Chemical Reactions Analysis

8-Hydroxy Amoxapine undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of different oxidized products.

    Reduction: Although less common, reduction reactions can also take place.

    Substitution: This compound can undergo substitution reactions, particularly involving the hydroxyl group.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

Molecular Formula

C17H17Cl2N3O2

Molecular Weight

366.2 g/mol

IUPAC Name

8-chloro-6-piperazin-1-ylbenzo[b][1,4]benzoxazepin-3-ol;hydrochloride

InChI

InChI=1S/C17H16ClN3O2.ClH/c18-11-1-3-15-13(9-11)17(21-7-5-19-6-8-21)20-14-10-12(22)2-4-16(14)23-15;/h1-4,9-10,19,22H,5-8H2;1H

InChI Key

HBUNTSOFFDSNOS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl.Cl

Origin of Product

United States

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